![molecular formula C6H10F3NO B1445252 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol CAS No. 1290042-76-0](/img/structure/B1445252.png)
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol
Overview
Description
“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol”, also known as TFP, is a synthetic compound belonging to the class of pyrrolidinols. It has a molecular weight of 169.14 and a molecular formula of C6H10F3NO .
Molecular Structure Analysis
The molecular structure of “1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol” consists of a pyrrolidin-3-ol group attached to a trifluoroethyl group . This structure is likely to influence its physical and chemical properties, as well as its reactivity.
Physical And Chemical Properties Analysis
“1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .
Scientific Research Applications
Spectroscopic and Physicochemical Properties
The spectroscopic and physicochemical properties of derivatives of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol, specifically focusing on intramolecular hydrogen bonding and its effect on molecular conformation, have been studied. For instance, Laurella and Erben (2016) investigated the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, which are closely related to 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol, highlighting the role of hydrogen bonding in defining molecular structure (Laurella & Erben, 2016).
Organocatalysis
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol derivatives have been utilized in organocatalysis. Cui Yan-fang (2008) discussed the use of 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a new organocatalyst, for catalyzing asymmetric Michael addition reactions. This highlights the role of such compounds in facilitating chemical reactions with high selectivity and yield (Cui Yan-fang, 2008).
Pharmaceutical Synthesis
The compound has applications in the synthesis of pharmaceuticals. Su et al. (2016) described the synthesis of 2′-Trifluoromethylated spiro-pyrrolidine-3,3′-oxindoles, demonstrating the incorporation of the trifluoromethyl group into spiro-pyrrolidine derivatives, which are important in drug development (Su et al., 2016). Similarly, You et al. (2018) explored the synthesis of vicinally bis(trifluoromethyl)-substituted 3,2'-pyrrolidinyl spirooxindoles, which are significant for their potential in pharmaceutical applications (You et al., 2018).
Electrochemical and Optical Properties
Li et al. (2012) investigated the optical and electrochemical properties of fulleropyrrolidines containing the trifluoromethyl group, indicating potential applications in photovoltaic conversion materials due to their enhanced fluorescence and electrochemical properties (Li et al., 2012).
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h5,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOOVKDKSNRMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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